3-Ethyl-5-nitro-1,2-benzoxazole
Description
Historical Context of 1,2-Benzoxazole Synthesis and Functionalization Research
The study of benzoxazoles dates back to the early days of organic chemistry, with initial synthetic routes often involving the cyclization of appropriately substituted phenols. acs.org Traditional methods for synthesizing the 1,3-benzoxazole isomer, a close relative, typically involved the condensation of 2-aminophenols with carboxylic acids or their derivatives. rsc.orgresearchgate.net Over the decades, the synthetic toolbox for both 1,2- and 1,3-benzoxazoles has expanded dramatically.
Early methods often required harsh conditions, but the advent of modern catalysis has revolutionized their synthesis. researchgate.net The development of metal-catalyzed cross-coupling and cyclization reactions, for instance, has provided more efficient and milder pathways to these heterocyclic systems. organic-chemistry.org Research has also focused on the functionalization of the pre-formed benzoxazole (B165842) ring system, exploring techniques like C-H activation to introduce new substituents regioselectively. acs.orgmdpi.com This continuous evolution in synthetic methodology has made a wide range of substituted benzoxazoles, including those with specific substitution patterns like 3-Ethyl-5-nitro-1,2-benzoxazole, more accessible for research and development.
Significance of Heterocyclic Systems in Advanced Chemical Research
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring, are fundamental to the chemical sciences. openaccessjournals.comnumberanalytics.com Their ubiquity is highlighted by the fact that a majority of pharmaceuticals contain at least one heterocyclic ring. numberanalytics.comrroij.com These structures are prevalent in essential biomolecules such as nucleic acids, vitamins, and amino acids. openaccessjournals.comijsrtjournal.com
The significance of nitrogen- and oxygen-containing heterocycles, such as 1,2-benzoxazole, stems from their diverse chemical properties and their ability to engage in various intermolecular interactions, including hydrogen bonding and pi-stacking. rroij.comijsrtjournal.com This makes them ideal scaffolds for designing molecules that can interact with specific biological targets like enzymes and receptors. rroij.com Beyond pharmaceuticals, heterocyclic systems are integral to materials science, finding applications in the development of organic light-emitting diodes (OLEDs), dyes, and functional polymers. openaccessjournals.comekb.eg The ability to modify the heterocyclic core with different functional groups allows scientists to modulate their electronic and photophysical properties for specific technological applications. ekb.eg
Overview of Benzoxazole Core Reactivity and Substituent Effects
The reactivity of the 1,2-benzoxazole ring is governed by the interplay of the fused benzene (B151609) and isoxazole (B147169) rings. The aromatic nature of the system provides it with relative stability. ui.edu.ng However, the presence of the heteroatoms (nitrogen and oxygen) introduces polarity and creates specific sites susceptible to chemical attack. researchgate.net The isoxazole ring, in particular, can undergo ring-opening reactions under certain conditions, providing a pathway for further functionalization. acs.org
Substituents on the benzoxazole core play a crucial role in modulating its reactivity and properties. The specific placement and electronic nature of these groups can dramatically alter the molecule's behavior. In the case of This compound , two key substituents dictate its chemical character:
The combined influence of the electron-donating ethyl group and the strongly electron-withdrawing nitro group in this compound creates a unique electronic profile, suggesting a complex reactivity pattern that could be exploited in further chemical synthesis and functionalization.
Interactive Data Table: Properties of the Benzoxazole Core
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅NO | rsc.org |
| IUPAC Name | 1,3-Benzoxazole | rsc.org |
| Molecular Weight | 119.12 g/mol | rsc.org |
| Appearance | White to light yellow solid | rsc.org |
| Melting Point | 27–30 °C | rsc.org |
| Boiling Point | 182 °C | rsc.org |
| Solubility | Insoluble in water | rsc.org |
Interactive Data Table: Influence of Substituents on Benzoxazole Properties
| Substituent | Position | Effect on Reactivity/Property | Reference |
|---|---|---|---|
| Halogen (e.g., Cl) | 5 | Increased activity and neurotoxicity in certain derivatives. | nih.gov |
| Nitro (NO₂) | 5 | Strong electron-withdrawing; deactivates benzene ring to electrophilic attack; increases mesophase stability. | nih.govtandfonline.com |
| Methyl (CH₃) | - | Electron-donating. | tandfonline.com |
| Sulfamoylmethyl | 3 | Influences anticonvulsant activity. | nih.gov |
Properties
CAS No. |
66048-16-6 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-ethyl-5-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C9H8N2O3/c1-2-8-7-5-6(11(12)13)3-4-9(7)14-10-8/h3-5H,2H2,1H3 |
InChI Key |
HXMBNSFLMJOQCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 5 Nitro 1,2 Benzoxazole
De Novo Synthesis of the 1,2-Benzoxazole Core
The foundational step in producing 3-Ethyl-5-nitro-1,2-benzoxazole is the construction of the 1,2-benzoxazole ring system. This is accomplished through various cyclization strategies, each with its own set of precursors and reaction conditions.
Cyclization Reactions for 1,2-Benzoxazole Ring Formation
The formation of the 1,2-benzoxazole ring is often achieved through intramolecular cyclization reactions. A prominent method involves the intramolecular dehydration of 2-hydroxyaryl ketoximes. thieme-connect.de This approach can be carried out under acidic, basic, or thermal conditions, although not all methods are universally applicable. For instance, the cyclization of certain (2-hydroxyalkyl) ketoximes can be effectively achieved in hot polyphosphoric acid. thieme-connect.de
Another key cyclization strategy is the reaction of ortho-hydroxyaryl N-H ketimines. This method can be directed to selectively produce 3-substituted 1,2-benzisoxazoles. acs.org The reaction proceeds through an N-chloro imine intermediate, and under anhydrous conditions, facilitates N-O bond formation to yield the desired benzisoxazole. acs.org
Precursor-Based Synthetic Approaches
Precursor-based methods involve the synthesis of a substituted aromatic compound that can be readily cyclized. A common and versatile precursor for 3-substituted 1,2-benzoxazoles is the corresponding o-hydroxyaryl ketoxime. clockss.org For the synthesis of the 3-ethyl variant, this would typically start from 2-hydroxypropiophenone, which is then converted to its oxime. The subsequent cyclization of this oxime yields the 3-ethyl-1,2-benzoxazole core.
The following table outlines a selection of precursor-based cyclization methods for 1,2-benzoxazoles:
| Catalyst/Reagent System | Conditions | Outcome | Reference |
| Bis(trichloromethyl) carbonate (BTC) / Triphenylphosphine oxide (TPPO) + Et₃N | Dichloromethane | Synthesis of 3-substituted benzisoxazoles via intramolecular nucleophilic substitution. | clockss.org |
| Thionyl chloride / Pyridine | Diethyl ether | Proposed as a one-step synthesis of 3-alkyl-1,2-benzisoxazoles from the corresponding ketoximes. | thieme-connect.de |
| N-Chlorosuccinimide (NCS) | Anhydrous solvent | Forms an N-chloro imine intermediate which cyclizes to the 3-substituted benzisoxazole. | acs.org |
Influence of Reaction Conditions on Isomer Formation and Selectivity
The synthesis of 1,2-benzoxazoles can be complicated by the formation of the isomeric 2,1-benzoxazoles (anthranils) and benzoxazoles. Reaction conditions are critical in directing the synthesis towards the desired 1,2-isomer.
A significant factor is the presence of water. In the cyclization of ortho-hydroxyaryl N-H ketimines, anhydrous conditions favor the formation of the 1,2-benzisoxazole (B1199462). acs.org Conversely, the use of aqueous sodium hypochlorite (B82951) (NaOCl) can lead to a Beckmann-type rearrangement, resulting in the formation of the isomeric 2-substituted benzoxazole (B165842). acs.orguni-rostock.de
The electronic nature of the substituents on the aromatic ring also plays a role. Electron-deficient rings tend to favor the N-O bond formation required for 1,2-benzisoxazoles, while electron-rich rings are more inclined towards rearrangement to form benzoxazoles. acs.org The stability of the final isomer is also a consideration, with 1,2-benzisoxazole being destabilized by the weak N-O bond compared to the more stable benzoxazole isomer which lacks this bond. researchgate.net
Introduction of the Nitro Moiety
The nitro group is a key functional group of this compound. It can be introduced either by direct nitration of the pre-formed benzoxazole ring or by utilizing a precursor that already bears the nitro group.
Direct Nitration Strategies for Benzoxazoles
Direct nitration of a 3-ethyl-1,2-benzoxazole substrate is a potential pathway. Nitration of 1,2-benzisoxazoles typically occurs on the benzene (B151609) ring. For instance, nitration of 3-methyl-1,2-benzisoxazole with a mixture of fuming nitric acid and sulfuric acid can yield the 5-nitro derivative. thieme-connect.de However, the regioselectivity of nitration can be complex and may lead to mixtures of isomers. For example, some 6-substituted 1,2-benzisoxazoles can give mixtures of the 5-nitro and 5,7-dinitro derivatives upon nitration. thieme-connect.de Quantum-chemical studies suggest that nitration of benzoxazole itself can lead to the opening of the azole ring. researchgate.net A regioselective ortho-nitration of phenolic compounds can be achieved using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate, which has been used to prepare 2-(2-hydroxy-3-nitrophenyl)benzoxazole. arkat-usa.org
Synthesis via Nitro-Substituted Precursors
To ensure regiochemical control, the use of a nitro-substituted precursor is often the preferred method. For the synthesis of this compound, a key precursor is 2-hydroxy-5-nitropropiophenone. This starting material already contains the nitro group at the desired 5-position.
The synthesis of 2-hydroxy-5-nitropropiophenone can be achieved through the nitration of 5-ethyl-2-hydroxypropiophenone at low temperatures (-20 °C) using concentrated nitric acid in concentrated sulfuric acid, albeit with a modest yield of 25%. chemicalbook.com Another route involves the nitration of 3-hydroxy-propiophenone with nitric acid in acetic acid at 70°C, yielding 5-hydroxy-2-nitropropiophenone. lookchem.com
Once the 2-hydroxy-5-nitropropiophenone precursor is obtained, it can be converted to the corresponding oxime. Subsequent intramolecular dehydration of this oxime, for example using acetic anhydride (B1165640) followed by cyclization in pyridine, leads to the formation of this compound. nih.gov This approach avoids the potential for isomeric mixtures associated with direct nitration of the benzoxazole ring system.
Regioselectivity Control in Nitration Reactions
The introduction of a nitro group onto the 1,2-benzoxazole scaffold is a critical step in the synthesis of this compound. The position of nitration is governed by the principles of electrophilic aromatic substitution, where the directing effects of the fused isoxazole (B147169) ring and any pre-existing substituents dictate the outcome. The 1,2-benzoxazole nucleus itself presents a complex electronic profile; the oxygen atom can donate electron density via resonance, while the more electronegative nitrogen atom withdraws electron density inductively. This makes predicting the exact site of substitution on the unsubstituted core challenging. For the related 1,3-benzoxazole isomer, nitration with sulfuric and nitric acid preferentially yields the 6-nitro derivative. globalresearchonline.net
To achieve the specific 5-nitro substitution pattern, two primary strategies can be considered: direct nitration of a pre-formed 3-ethyl-1,2-benzoxazole or nitration of a suitable precursor prior to the cyclization reaction that forms the benzoxazole ring.
Direct Nitration: Direct nitration of 3-ethyl-1,2-benzoxazole would be influenced by the combined directing effects of the ethyl group and the heterocyclic ring. The ethyl group is an activating, ortho-, para- director. savemyexams.com This would favor substitution at positions 4 and 6. Therefore, achieving high regioselectivity for the 5-position through this route is challenging and likely to result in a mixture of isomers, complicating purification and reducing yields.
Nitration of a Precursor: A more regioselective approach involves nitrating a precursor molecule where directing groups can more predictably guide the nitro group to the desired position. A logical precursor for 3-ethyl-1,2-benzoxazole is 2'-hydroxypropiophenone (B1664087). In this molecule, the hydroxyl group is a strongly activating ortho-, para- director, while the propionyl group is a deactivating meta- director. libretexts.org The powerful directing effect of the hydroxyl group would strongly favor electrophilic substitution at its ortho and para positions (C3' and C5'). Nitration of 2'-hydroxypropiophenone would thus be expected to yield 2'-hydroxy-5'-nitropropiophenone with high selectivity. This nitrated intermediate can then be cyclized to form the target this compound. This precursor-based strategy offers superior control over the regiochemical outcome.
Specialized nitrating agents can also afford regioselective control. For instance, cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate has been used for the regioselective ortho-nitration of various phenols. arkat-usa.org Such methods could potentially be applied to phenolic precursors to achieve specific nitration patterns before cyclization.
Introduction of the Ethyl Substituent
The installation of the ethyl group at the C3 position of the 1,2-benzoxazole ring is a defining feature of the target molecule. This can be accomplished through several distinct synthetic philosophies.
Alkylation and Alkynation Strategies on the Benzoxazole Core
Direct C-H functionalization to install alkyl groups onto a pre-formed heterocyclic core is a modern and atom-economical strategy. For the isomeric 1,3-benzoxazoles, copper-catalyzed methods have been developed for the direct alkylation at the C2 position using secondary alkyl halides. organic-chemistry.org However, the direct C3-alkylation of a 1,2-benzoxazole ring via C-H activation is not widely reported and presents significant challenges. The acidity and accessibility of the C3 proton are lower than that of the C2 proton in 1,3-benzoxazoles, making such a reaction difficult to achieve with high selectivity. Therefore, this approach is less synthetically viable for the target compound compared to cyclization or derivatization strategies.
Derivatization of Pre-functionalized Benzoxazoles with Ethyl Moieties
An alternative approach involves synthesizing a 1,2-benzoxazole with a different functional group at the C3 position, which is then chemically converted into an ethyl group. This multi-step method allows for the use of more established cyclization chemistries. For example, studies have shown that a 3-(bromomethyl)-1,2-benzisoxazole (B15218) can be synthesized and subsequently derivatized. nih.gov
While not explicitly documented for this specific transformation, several plausible synthetic sequences can be proposed based on standard organic transformations:
Reduction of a 3-Acetyl Group: One could synthesize 3-acetyl-5-nitro-1,2-benzoxazole. The acetyl group's carbonyl could then be reduced to a methylene (B1212753) group (CH₂) using methods like the Wolff-Kishner or Clemmensen reduction, yielding the target 3-ethyl derivative.
Modification of a 3-Carboxylic Acid: Synthesis of 5-nitro-1,2-benzoxazole-3-carboxylic acid could be followed by reduction of the carboxylic acid to a primary alcohol, conversion to a halide (e.g., using PBr₃), and subsequent nucleophilic substitution with an organocuprate like lithium dimethylcuprate to form the ethyl group.
Hydrogenation of a 3-Vinyl Group: A 3-vinyl-1,2-benzoxazole could be synthesized and then subjected to catalytic hydrogenation to saturate the double bond, yielding the ethyl substituent.
Synthetic Pathways for 3-Position Ethyl Group Installation
The most direct and efficient method for installing the 3-ethyl group is through a cyclization reaction where the precursor already contains the required carbon skeleton. A well-established method for synthesizing 3-substituted-1,2-benzisoxazoles is the cyclization of ortho-hydroxy ketoximes. evitachem.com
The general pathway is as follows:
Oximation: An ortho-hydroxy ketone, in this case, 2'-hydroxy-5'-nitropropiophenone, is reacted with hydroxylamine (B1172632) hydrochloride. This reaction typically occurs in the presence of a base like sodium hydroxide (B78521) to form the corresponding ketoxime.
Cyclization: The resulting 2'-hydroxy-5'-nitropropiophenone oxime is then cyclized. This can be achieved by heating the oxime acetate (B1210297) (formed by reaction with acetic anhydride) in a solvent like pyridine, leading to the formation of the 1,2-benzoxazole ring with the elimination of water. evitachem.com Microwave-assisted synthesis can also be employed to accelerate this cyclization step. evitachem.com
A divergent synthesis from readily accessible ortho-hydroxyaryl N-H ketimines also provides a pathway to 3-substituted benzisoxazoles through N-O bond formation under anhydrous conditions. organic-chemistry.org These cyclization approaches are generally preferred as they construct the desired substituted heterocyclic core in a single, high-yielding transformation.
Advanced Synthetic Techniques and Catalysis in 1,2-Benzoxazole Chemistry
Modern organic synthesis heavily relies on catalysis to achieve efficient and selective transformations. The field of benzoxazole chemistry has benefited greatly from these advances, particularly through the use of transition metals to functionalize the heterocyclic scaffold.
Metal-Catalyzed Cross-Coupling Reactions for Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of aromatic and heterocyclic cores. While many reported examples focus on the C2 functionalization of the more common 1,3-benzoxazole isomer, the principles are applicable to the 1,2-benzoxazole system, particularly for functionalizing the fused benzene ring.
Key examples of such catalytic systems include:
Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H functionalization. For instance, Pd-catalyzed direct alkenylation of benzoxazoles with alkenyl iodides has been demonstrated. researchgate.netnih.gov Decarboxylative C-H arylations of benzoxazoles with benzoic acids have also been achieved using palladium catalysts. acs.org A notable study demonstrated the one-pot synthesis of remotely C4-alkenylated 2-aryl benzoxazoles, where a Pd-catalyzed C-H activation of a 2-amidophenol precursor occurs prior to the final cyclization. nitrkl.ac.in
Copper (Cu) Catalysis: Copper catalysis is a cost-effective alternative to palladium for many cross-coupling reactions. Copper(I) iodide (CuI), often in combination with ligands like 1,10-phenanthroline, is effective for the intramolecular cyclization of ortho-haloanilides to form the benzoxazole core. organic-chemistry.org CuO nanoparticles have been employed for the alkenylation of benzoxazoles with bromoalkenes. nih.gov
Iron (Fe) Catalysis: As an earth-abundant and non-toxic metal, iron has emerged as a sustainable catalyst. Fe(III)-catalyzed C-H activation of benzoxazoles with boronic acids has been used to synthesize C2-arylated benzoxazoles in high yields. thieme-connect.com
Nickel (Ni) Catalysis: Nickel catalysts have shown high efficiency in C-H/C-O coupling reactions of heteroarenes and have been used for the alkylation of benzoxazoles with a wide range of alkyl halides. nih.gov
The table below summarizes representative metal-catalyzed functionalization reactions relevant to the benzoxazole scaffold.
| Catalyst System | Reaction Type | Reactants | Position Functionalized | Ref |
| PdCl₂(dppf) | Alkenylation | Benzoxazole, Alkenyl iodide | C2 | researchgate.net |
| PdCl₂ | Decarboxylative Arylation | Benzoxazole, Benzoic acid | C2 | acs.org |
| CuI / 1,10-phenanthroline | Intramolecular Cyclization | o-Haloanilide | Forms Ring | organic-chemistry.org |
| Ni(II)-complex | Alkylation | Benzoxazole, Alkyl halide | C2 | nih.gov |
| FeCl₃ | Arylation | Benzoxazole, Boronic acid | C2 | thieme-connect.com |
| Pd(OAc)₂ | Alkenylation (on precursor) | 2-Amidophenol, Olefin | C4 | nitrkl.ac.in |
Organocatalytic and Biocatalytic Approaches
While specific organocatalytic or biocatalytic methods for the synthesis of this compound have not been reported, the broader fields of organocatalysis and biocatalysis offer promising strategies that could be adapted for this purpose. Research into the synthesis of the isomeric 1,3-benzoxazoles provides insights into potential catalytic systems.
Organocatalysis:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. For the synthesis of related benzoxazole structures, various organocatalytic systems have been developed. For instance, a triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of 1,3-benzoxazoles with diphenylcyclopropenone (B372975) has been reported, demonstrating the potential of organocatalysts to activate and functionalize the benzoxazole core. nih.gov While this specific reaction is not directly applicable to the synthesis of this compound, it highlights the possibility of employing organocatalysts in novel bond-forming strategies for benzoxazole-type molecules.
Another relevant organocatalytic approach involves the use of 1-iodo-4-nitrobenzene (B147127) as a catalyst for the synthesis of 2-substituted 1,3-benzoxazoles from anilides. acs.org This method proceeds via an oxidative C-H functionalization and C-O bond formation, offering a metal-free alternative to traditional methods. The applicability of such a system to the formation of the 1,2-benzoxazole ring from a suitable precursor, such as a 2-hydroxy-5-nitropropiophenone derivative, would be a subject for future research.
Biocatalysis:
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. The application of biocatalysis to the synthesis of benzoxazoles is a growing area of interest. A notable example is the use of bacterial hemoglobin (VHb) as a biocatalyst for the synthesis of 2-substituted 1,3-benzoxazoles from phenols and amines in water. chemistryviews.org This reaction proceeds via an annulation reaction under mild conditions. chemistryviews.org
The potential to engineer or discover enzymes capable of catalyzing the cyclization of a precursor like 2-hydroxy-5-nitropropiophenone oxime to form this compound is an intriguing prospect. A patent has disclosed a green method for synthesizing 2-substituted 1,3-benzoxazole compounds through biocatalytic oxidation using hemoglobin. patsnap.com Such biocatalytic methods, if developed for the 1,2-benzoxazole scaffold, would offer significant advantages in terms of sustainability and process safety.
Table 1: Examples of Organocatalytic and Biocatalytic Methods for Related Benzoxazole Synthesis
| Catalyst Type | Catalyst/Enzyme | Substrates | Product Type | Key Features |
| Organocatalyst | Triphenylphosphine | 1,3-Benzoxazoles, Diphenylcyclopropenone | Fused polycyclic systems | Dearomative [3+2] cycloaddition. nih.gov |
| Organocatalyst | 1-Iodo-4-nitrobenzene | Alkyl-/Arylanilides | 2-Substituted 1,3-benzoxazoles | Metal-free, oxidative C-H functionalization. acs.org |
| Biocatalyst | Bacterial Hemoglobin (VHb) | Phenols, Amines | 2-Substituted 1,3-benzoxazoles | Annulation reaction in water, mild conditions. chemistryviews.org |
| Biocatalyst | Hemoglobin | Aldehydes, Phenol amines | 2-Substituted 1,3-benzoxazoles | Biocatalytic oxidation. patsnap.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles could be applied to a hypothetical synthesis of this compound, particularly in the synthesis of the precursor 2-hydroxy-5-nitropropiophenone and its subsequent cyclization.
A plausible synthetic route to the target compound could involve the following steps:
Fries Rearrangement or Friedel-Crafts Acylation: Synthesis of 2-hydroxy-5-nitrophenone from a suitable substituted phenol.
Oximation: Conversion of the ketone to the corresponding oxime, 2-hydroxy-5-nitropropiophenone oxime.
Cyclization: Intramolecular cyclization of the oxime to form the this compound.
The synthesis of the key intermediate, 2-hydroxy-5-nitropropiophenone, has been described via the nitration of 3-hydroxy-propiophenone. lookchem.com
Application of Green Chemistry Principles:
Use of Greener Solvents: Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. For example, the use of a deep eutectic solvent (DES) like [CholineCl][oxalic acid] has been shown to be effective in the microwave-assisted synthesis of 1,3-benzoxazoles. mdpi.com Amla fruit extract has also been explored as a natural, green catalyst for the synthesis of 1,3-benzoxazoles in water or under microwave irradiation. bohrium.com
Catalysis: The use of reusable heterogeneous catalysts or biocatalysts can reduce waste and improve the atom economy of the process. For instance, samarium triflate has been used as a reusable acid catalyst for the synthesis of 1,3-benzoxazoles in an aqueous medium. organic-chemistry.org
Energy Efficiency: Microwave-assisted synthesis has been demonstrated to be a rapid and energy-efficient method for preparing 1,3-benzoxazoles. mdpi.com This technique could potentially be applied to the cyclization of 2-hydroxy-5-nitropropiophenone oxime to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot synthesis, where multiple reaction steps are carried out in a single reactor, can improve atom economy and reduce waste.
Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Proposed Application | Potential Benefits |
| Use of Greener Solvents | Employing water, deep eutectic solvents (DES), or bio-based solvents for the cyclization step. | Reduced toxicity and environmental impact. mdpi.combohrium.com |
| Catalysis | Utilizing reusable solid acid catalysts, or developing a biocatalyst for the cyclization. | Catalyst recyclability, reduced waste, milder reaction conditions. organic-chemistry.org |
| Energy Efficiency | Application of microwave irradiation for the synthesis of the precursor or the final cyclization step. | Faster reaction rates, lower energy consumption. mdpi.com |
| Atom Economy | Development of a one-pot synthesis from a simpler precursor to minimize intermediate isolation and waste generation. | Increased efficiency, reduced waste streams. |
Mechanistic Investigations of Reactions Involving 3 Ethyl 5 Nitro 1,2 Benzoxazole
Reactivity of the 1,2-Benzoxazole Heterocyclic System
The 1,2-benzoxazole ring system, a fusion of a benzene (B151609) and an isoxazole (B147169) ring, displays a unique reactivity profile governed by its aromaticity and the presence of two different heteroatoms. globalresearchonline.netwikipedia.org Its stability is attributed to its aromatic character, yet it possesses reactive sites that are amenable to functionalization. wikipedia.org
Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Ring
Electrophilic aromatic substitution (SEAr) reactions on the benzoxazole ring are influenced by the electron-donating and -withdrawing effects of the fused oxazole (B20620) moiety. wikipedia.orgijrar.org The substitution pattern is also dictated by the nature of the substituents already present on the benzene ring. wikipedia.orgijrar.org
Nitration of benzoxazole, for instance, typically occurs at the C6-position. globalresearchonline.net This regioselectivity is attributed to the electronic guidance of the oxazole ring, which directs the electrophile to the position para to the oxygen atom. smolecule.com The presence of an electron-withdrawing group, such as a nitro group, generally deactivates the ring towards further electrophilic substitution and can influence the position of subsequent reactions. globalresearchonline.netwikipedia.org Halogenation is also favored by the presence of electron-withdrawing groups. globalresearchonline.net
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzoxazole
| Reaction | Reagents | Position of Substitution | Reference |
| Nitration | H₂SO₄, HNO₃ | C6 | globalresearchonline.net |
| Halogenation | Cl₂ or Br₂ in CHCl₃ | C3 (after amination) | globalresearchonline.net |
Nucleophilic Reactivity and Ring Transformations
The benzoxazole ring system can undergo nucleophilic attack, particularly when activated by electron-withdrawing groups. The inherent reactivity of the nitro group can be exploited for nucleophilic aromatic substitution reactions, where it can be replaced by various functional groups. smolecule.com
Ring transformations of benzoxazoles are also documented. For example, the palladium-catalyzed direct arylation of 5-substituted benzoxazoles has been investigated, with a proposed mechanism involving the generation of an isocyanophenolate as a key step. acs.org This suggests a pathway that proceeds through ring-opening. acs.org Furthermore, the reaction of o-nitrophenols with amines at high temperatures can lead to the formation of benzoxazoles, indicating a complex series of transformations. clockss.org
Rearrangement Pathways and Ring Contractions
Rearrangement reactions are a notable feature of benzoxazole chemistry. One such transformation is the ring contraction of 1,2,4-benzoxadiazines to benzoxazoles upon heating. rsc.org The proposed mechanism for this reaction involves an electrocyclic ring opening to an o-benzoquinone imine, followed by recyclization to a diaziridine intermediate and subsequent extrusion of a nitrene fragment. rsc.org
Another example is the hetero-Wolff rearrangement observed during the thermolysis of benzotriazoles. acs.orgnih.gov This process can lead to the formation of various products, including benzoxazoles, through intermediates like iminocyclohexadienylidenes. acs.orgnih.gov Specifically, the Z-N-acetyl-2-diazocyclohexadienimine has been shown to cyclize to 2-methylbenzoxazole. acs.orgnih.gov Ring contraction has also been observed in the transformation of benzodiazepines to benzimidazoles, a related heterocyclic system. researchgate.net
Reactivity of the Nitro Group at Position 5
The nitro group at the 5-position of the 3-ethyl-1,2-benzoxazole ring significantly influences the molecule's reactivity.
Reductive Transformations of the Nitro Group (e.g., to Amino)
The nitro group is readily susceptible to reduction to an amino group. This transformation is a common and crucial step in the synthesis of various derivatives. nih.gov Standard reduction methods include the use of tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation with palladium on carbon (Pd/C). nih.gov The resulting 5-amino-1,2-benzoxazole derivatives are versatile intermediates for further functionalization. nih.gov For instance, they can be coupled with carboxylic acids to form amides. nih.gov
The reduction of nitroarenes can sometimes be complex, potentially proceeding through nitroso and hydroxylamine (B1172632) intermediates. google.com However, methods have been developed for the direct reductive denitration of nitroarenes, as well as their conversion to anilines. acs.org
Table 2: Common Reagents for the Reduction of Nitroarenes
| Reagent | Conditions | Product | Reference |
| SnCl₂ | Ethanol | Amine | nih.gov |
| Pd/C, H₂ | 1 atm | Amine | nih.gov |
| H₃PO₂ | - | Denitration (after diazotization) | acs.org |
| 2-Propanol, Pd/BrettPhos | K₃PO₄ | Denitrated arene | acs.org |
Electron-Withdrawing Effects on the Aromatic System
The nitro group is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution. wikipedia.orgijrar.orglibretexts.org This deactivation is a result of both inductive and resonance effects, which decrease the electron density of the benzene ring. wikipedia.orgijrar.org This effect makes electrophilic attack slower compared to unsubstituted benzene. libretexts.org
The electron-withdrawing nature of the nitro group also influences the reactivity of other positions on the ring. For example, it can activate the ring towards nucleophilic aromatic substitution. smolecule.com Furthermore, the electronic effects of the nitro group can be observed in the bond lengths and angles of the molecule, with the C-N bond to the nitro group being shorter than a typical single bond due to resonance. In substituted benzimidazoles, a related system, the nitro group's electron-withdrawing nature has been shown to influence the electronic distribution and reactivity of the entire molecule. unibo.it
Participation in Condensation and Addition Reactions
The 1,2-benzoxazole core, particularly when activated by substituents such as a nitro group, is a versatile participant in various chemical transformations, including condensation and addition reactions. The electron-withdrawing nature of the nitro group at the 5-position enhances the electrophilicity of the benzoxazole ring system, making it susceptible to nucleophilic attack, which is a key step in many condensation and addition reactions.
Research has shown that the benzoxazole ring can undergo condensation reactions with aldehydes and ketones to yield a variety of derivatives. smolecule.com These reactions are typically facilitated by either acidic or basic catalysts. smolecule.com The mechanism often involves the activation of the carbonyl group of the aldehyde or ketone by the catalyst, followed by a nucleophilic attack from a suitable position on the benzoxazole moiety, although direct participation of the 1,2-benzoxazole ring itself in condensation as the nucleophile is less common and often requires activation.
More commonly, the synthesis of the benzoxazole ring itself involves a condensation reaction. For instance, the reaction of a 2-aminophenol (B121084) derivative with an appropriate carbonyl compound is a standard method for forming the oxazole ring. rsc.org A variety of catalysts, including Brønsted or Lewis acids, have been employed to promote the condensation-aromatization of o-aminophenols with aldehydes. researchgate.net Nanocatalysts, such as magnetic solid acids, have also been developed to facilitate the synthesis of benzoxazoles from 2-aminophenol and aldehydes under mild conditions, with the mechanism involving the activation of the aldehyde's carbonyl group. smolecule.com
While specific studies detailing the condensation and addition reactions of 3-ethyl-5-nitro-1,2-benzoxazole as the starting substrate are not extensively documented in the reviewed literature, the general reactivity of the benzoxazole scaffold suggests its potential to participate in such transformations. For example, cycloaddition reactions of 1,2-benzisoxazoles with nitrile oxides have been reported to form more complex heterocyclic structures. evitachem.com
Table 1: Examples of Catalysts Used in Condensation Reactions for Benzoxazole Synthesis
| Catalyst Type | Specific Catalyst Example | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Lewis Acid | Samarium triflate | o-amino(thio)phenols and aldehydes | Benzoxazoles/Benzothiazoles | organic-chemistry.org |
| Brønsted Acid | p-Toluenesulfonic acid | 2-aminophenols and aldehydes | 2-Arylbenzoxazoles | researchgate.net |
| Nanocatalyst | Magnetic solid acid nanocatalyst | 2-aminophenol and aldehydes | Benzoxazoles | smolecule.com |
| Ionic Liquid | 1-Butylpyridinium iodide ([BPy]I) | Benzoxazoles and tert-butyl hydroperoxide (TBHP) | 2-Aminobenzoxazole derivatives | smolecule.com |
Reactivity of the Ethyl Group at Position 3
The ethyl group at the 3-position of the 1,2-benzoxazole ring is not merely a passive substituent; it actively influences the molecule's reactivity and provides a handle for further chemical modifications.
The ethyl group at position 3 serves as a site for further functionalization and derivatization, allowing for the synthesis of a diverse library of 3-substituted-1,2-benzoxazole derivatives. While direct C-H functionalization of the ethyl group is a challenging but emerging field, classical synthetic transformations can be employed to modify this alkyl chain. snnu.edu.cn
For instance, the synthesis of various benzoxazole derivatives often involves the introduction of the C2 substituent (analogous to the C3 substituent in 1,2-benzoxazoles) at a late stage, highlighting the modularity of this position. The reaction of ortho-substituted anilines with functionalized orthoesters is a versatile method for creating libraries of benzoxazoles with diverse substituents at this position. organic-chemistry.org This implies that derivatives of this compound could be prepared by utilizing starting materials with a modified ethyl group or by modifying the ethyl group post-cyclization.
Although specific examples of extensive derivatization of the ethyl group of this compound are not prevalent in the literature, the principles of organic synthesis suggest that it can undergo reactions typical of alkylarenes, subject to the electronic influence of the benzoxazole ring.
The ethyl substituent at position 3 exerts both steric and electronic effects that modulate the reactivity of the this compound molecule.
Steric Effects: The ethyl group introduces a degree of steric hindrance around the 3-position of the benzoxazole ring. This can influence the approach of reagents and may affect the regioselectivity of reactions involving the heterocyclic ring. For example, in the formation of the oxazole ring, a substituent at the C3 position of the o-nitrophenol precursor was found to accelerate ring formation, a phenomenon attributed to steric factors. clockss.org The ethyl group's size can also impact the conformation of the molecule and its interactions with biological targets or catalysts. nih.gov
Electronic Effects: As an alkyl group, the ethyl substituent is generally considered to be weakly electron-donating through an inductive effect (+I effect). This can slightly increase the electron density in the benzoxazole ring, although this effect is likely counteracted by the strong electron-withdrawing nitro group at the 5-position. The balance of these electronic effects can influence the rates and mechanisms of reactions involving the aromatic system. For instance, in the synthesis of benzoxazole-2-carboxylate derivatives, it was observed that electron-donating groups at the C-5 position increased the yield of the cyclic product. researchgate.net While this is a different isomer, it highlights the importance of substituent electronic effects.
Table 2: Influence of Substituents on Benzoxazole Ring Formation
| Substituent Position | Electronic Character | Effect on Ring Formation | Probable Reason | Reference |
|---|---|---|---|---|
| C3 (on o-nitrophenol) | N/A | Accelerated | Steric factors | clockss.org |
| C6 (on o-nitrophenol) | N/A | Retarded | Steric factors | clockss.org |
| Benzene Ring | Electron-donating (e.g., OMe) | Facilitated | Electronic effects | clockss.orgresearchgate.net |
The ethyl group at position 3 is susceptible to oxidative transformations, providing a synthetic route to other functional groups. The benzylic-like position of the methylene (B1212753) group in the ethyl substituent makes it a prime target for oxidation.
Strong oxidizing agents can be used to convert the ethyl group into a carboxylic acid. For example, potassium permanganate (B83412) is a common reagent for such transformations. The reaction likely proceeds through a series of intermediate steps, potentially involving an alcohol and an aldehyde, before yielding the final carboxylic acid product. The presence of the nitro group on the benzoxazole ring would necessitate careful selection of reaction conditions to avoid unwanted side reactions.
While specific detailed studies on the oxidation of the ethyl group in this compound are not extensively reported, the general principles of organic chemistry support this reactivity. The resulting 3-carboxy-5-nitro-1,2-benzoxazole would be a valuable intermediate for further derivatization, for instance, through amide or ester formation.
Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single pot with high atom economy and efficiency. rsc.orgmdpi.com While specific examples of this compound being used as a building block in such reactions are not prominent in the surveyed literature, its structural features suggest its potential for incorporation into these elegant synthetic strategies.
The synthesis of benzoxazole derivatives themselves is often achieved through MCRs. For example, the condensation of o-aminophenols, aldehydes, and other components can lead to diverse benzoxazole structures. researchgate.net This suggests that a suitably functionalized precursor to this compound could participate in such a reaction.
Furthermore, the reactive sites on the this compound molecule, such as the potential for functionalization of the ethyl group or reactions involving the nitro group (e.g., reduction to an amine), could allow it to be a substrate in subsequent cascade or multicomponent reactions. For instance, a derivative where the nitro group is reduced to an amine could then participate as a nucleophile in a variety of MCRs to build more complex fused heterocyclic systems. cornell.edu
The development of novel MCRs often involves the use of heterocyclic compounds as key components. rsc.org The unique electronic and steric properties of this compound could be exploited in the design of new cascade or multicomponent reaction pathways to generate novel molecular scaffolds.
Computational and Theoretical Chemistry Studies of 3 Ethyl 5 Nitro 1,2 Benzoxazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of electronic structure, which in turn governs the molecule's behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of benzoxazole (B165842) derivatives due to its balance of accuracy and computational cost. researchgate.netesisresearch.org For a molecule like 3-Ethyl-5-nitro-1,2-benzoxazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry. esisresearch.orgdntb.gov.ua This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
In a comprehensive study on the closely related compound, 5-nitro-2-phenylbenzoxazole , DFT calculations were used to determine optimized bond lengths and angles. esisresearch.org For instance, the presence of the nitro group and the phenyl ring influences the geometry of the benzoxazole core. esisresearch.org It is reasonable to infer that similar effects would be observed for this compound, where the ethyl group at position 3 and the nitro group at position 5 would dictate the final geometry. The electron-withdrawing nature of the nitro group is known to affect the electronic distribution and bond characteristics within the benzoxazole ring system.
A potential energy surface (PES) scan can also be performed using DFT to explore the conformational landscape of the molecule, particularly concerning the rotation of substituent groups like the ethyl group. esisresearch.org
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. esisresearch.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and greater potential for intramolecular charge transfer. esisresearch.org
For 5-nitro-2-phenylbenzoxazole , the HOMO and LUMO energies were calculated using the B3LYP/SDD method. esisresearch.org The analysis revealed that the HOMO is primarily localized on the benzoxazole ring, while the LUMO is distributed over the nitro group and the phenyl ring, indicating a significant charge transfer from the benzoxazole moiety to the nitro-phenyl part upon electronic excitation. esisresearch.org A similar distribution would be anticipated for this compound, with the HOMO likely residing on the benzoxazole ring system and the LUMO concentrated around the electron-withdrawing nitro group.
Table 1: Representative Frontier Molecular Orbital Energies for a Nitro-Substituted Benzoxazole Analog
| Parameter | Energy (eV) |
| EHOMO | -6.8 |
| ELUMO | -2.9 |
| Energy Gap (ΔE) | 3.9 |
Note: The data presented is illustrative and based on calculations for analogous compounds like 5-nitro-2-phenylbenzoxazole. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) Analysis
In the study of 5-nitro-2-phenylbenzoxazole , NBO analysis revealed significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the benzoxazole ring to the antibonding orbitals of the adjacent C-C and C-N bonds. esisresearch.org Furthermore, strong interactions were identified between the benzoxazole ring and the nitro group, confirming the substantial electronic communication between these parts of the molecule. esisresearch.org For this compound, NBO analysis would be instrumental in understanding the hyperconjugative interactions involving the ethyl group and the delocalization of charge due to the nitro substituent.
Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Nitro-Benzoxazole Analog
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O10 | σ(C5-C6) | 25.3 |
| LP(1) N11 | σ(C6-C12) | 30.1 |
| π(C7-C8) | π*(N13-O14) | 18.5 |
Note: The data is hypothetical and represents typical interactions and stabilization energies that would be investigated for a molecule like this compound, based on findings for related compounds. O10, C5, C6, N11, C12, C7, C8, N13, and O14 refer to the atom numbering in the respective computational study.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, often in a solvent environment. researchgate.netesisresearch.org MD simulations for this compound would involve calculating the forces between atoms and solving the equations of motion to track their trajectories.
Such simulations are particularly useful for:
Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities, especially concerning the flexibility of the ethyl group.
Solvation Effects: Understanding how the molecule interacts with solvent molecules, which is crucial for predicting its behavior in solution.
Stability Assessment: Investigating the stability of the molecule in a simulated biological environment, for instance, by calculating radial distribution functions to see how it interacts with water. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can also be used to model chemical reactions, providing detailed information about the reaction mechanism, including the identification of transition states and the calculation of activation energies. acs.org For this compound, this could involve modeling reactions such as electrophilic or nucleophilic substitutions on the benzoxazole ring.
The process typically involves:
Identifying the reactants and products of a proposed reaction.
Locating the transition state structure, which is a first-order saddle point on the potential energy surface.
Calculating the activation energy, which is the energy difference between the reactants and the transition state.
While specific reaction pathway modeling for this compound has not been reported, studies on the thermal decomposition of the parent benzoxazole have employed quantum chemical calculations to elucidate complex reaction pathways and have shown good agreement with experimental results. acs.org
Computational Prediction of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the characterization of newly synthesized compounds. esisresearch.org
For this compound, DFT calculations can be used to predict:
Vibrational Spectra (FT-IR and FT-Raman): By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is often compared with experimental spectra to confirm the molecular structure and assign vibrational modes. esisresearch.org
NMR Spectra (1H and 13C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. esisresearch.org
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. esisresearch.org
In the case of 5-nitro-2-phenylbenzoxazole , theoretical calculations of vibrational frequencies, NMR chemical shifts, and UV-Vis absorption bands showed good agreement with the experimental data, validating the computational approach. esisresearch.org
Table 3: Representative Computationally Predicted Spectroscopic Data for a Nitro-Benzoxazole Analog
| Spectroscopic Parameter | Predicted Value |
| Key FT-IR Peak (C=N stretch) | ~1530 cm-1 |
| 1H NMR Chemical Shift (aromatic proton near NO2) | ~8.5 ppm |
| UV-Vis Absorption Maximum (λmax) | ~350 nm |
Note: These values are illustrative and based on data for analogous compounds. esisresearch.org Specific predictions for this compound would require dedicated calculations.
Advanced Spectroscopic Characterization of 3 Ethyl 5 Nitro 1,2 Benzoxazole and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the skeletal framework of a molecule. The analysis of the vibrational spectra of 3-Ethyl-5-nitro-1,2-benzoxazole involves identifying the characteristic modes of the benzoxazole (B165842) ring, the nitro substituent, and the ethyl group.
The benzoxazole ring system gives rise to a series of characteristic vibrational bands. The C=N stretching vibration is typically observed as a strong line in the Raman spectrum. nih.gov For the benzoxazole core, this stretching mode is a key identifier. Another significant feature is the asymmetric C–O–C (ether linkage) stretching vibration, which produces a strong band in both the IR and Raman spectra, generally appearing in the region of 1250-1270 cm⁻¹. esisresearch.org The corresponding symmetric C–O–C stretching vibration is usually weaker and appears at a lower wavenumber, around 1055-1080 cm⁻¹. esisresearch.orgesisresearch.org The breathing modes of the phenyl ring fused to the oxazole (B20620) system also contribute to the complexity of the spectrum. bohrium.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |
|---|---|---|---|
| C=N Stretch | ~1615 | Raman | Strong |
| Asymmetric C–O–C Stretch | 1250 - 1270 | IR, Raman | Strong |
| Symmetric C–O–C Stretch | 1055 - 1080 | IR, Raman | Weak to Medium |
| Aromatic C–C Stretch | 1430 - 1625 | IR, Raman | Variable |
The nitro group (–NO₂) attached to the benzoxazole ring at the 5-position has distinct and intense vibrational signatures, making it readily identifiable. The asymmetric stretching vibration (νasNO₂) of the nitro group typically appears in the region of 1500–1660 cm⁻¹. orientjchem.org For nitrobenzene (B124822) derivatives, this band is often found around 1535 ± 30 cm⁻¹. orientjchem.org The symmetric stretching vibration (νsNO₂) is located in the 1360–1440 cm⁻¹ range. orientjchem.org These absorptions are generally strong in the infrared spectrum. Additionally, the nitro group exhibits deformation vibrations, such as scissoring, wagging, twisting, and rocking modes, which appear at lower frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |
|---|---|---|---|
| Asymmetric Stretch (νasNO₂) | 1500 - 1660 | IR | Strong |
| Symmetric Stretch (νsNO₂) | 1360 - 1440 | IR, Raman | Strong |
The ethyl group (–CH₂CH₃) at the 3-position of the benzoxazole ring is characterized by several vibrational modes. The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed in the 2800–3000 cm⁻¹ region. esisresearch.org Specifically, asymmetric CH₂ stretching appears around 3000 ± 50 cm⁻¹, while symmetric CH₂ stretching is found near 2965 ± 30 cm⁻¹. esisresearch.org
Deformation vibrations are also key for identifying the ethyl group. The scissoring vibration of the CH₂ group is typically seen around 1455 ± 55 cm⁻¹. esisresearch.org The wagging and twisting vibrations of the CH₂ group occur in the 1180-1390 cm⁻¹ region. scialert.net The CH₂ rocking mode is particularly useful; for an ethyl group, this peak is expected at a relatively high wavenumber, around 780 cm⁻¹. spectroscopyonline.com
| Vibrational Mode | Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric Stretch | CH₂ | ~2926 |
| Symmetric Stretch | CH₂ | ~2853 |
| Scissoring | CH₂ | ~1465 |
| Wagging | CH₂ | 1180 - 1390 |
| Rocking | CH₂ | ~780 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. researchgate.netmdpi.comesisresearch.org Both ¹H and ¹³C NMR spectra are essential for confirming the structure by analyzing chemical shifts and coupling constants. esisresearch.orgjyoungpharm.org
In the ¹H NMR spectrum of this compound, the protons of the ethyl group are expected to show a characteristic pattern. The methylene protons (–CH₂–) would appear as a quartet, shifted downfield due to the proximity to the electron-withdrawing benzoxazole ring. The methyl protons (–CH₃) would appear as a triplet at a higher field (lower ppm). ias.ac.in
The aromatic protons on the benzoxazole ring will be significantly affected by the strongly electron-withdrawing nitro group. This group deshields the protons, causing their signals to appear at lower fields (higher ppm values). rsc.org For instance, in 5-nitrobenzoxazole, the proton at C4 (adjacent to the nitro group) appears as a doublet at a very low field (δ ~8.70 ppm), while the proton at C6 appears as a doublet of doublets around δ 8.37 ppm, and the C7 proton is a doublet around δ 7.72 ppm. rsc.org The presence of the ethyl group at C3 will further influence these shifts.
In the ¹³C NMR spectrum, the carbons of the benzoxazole ring will have distinct chemical shifts. The carbon atom C3, attached to the ethyl group, and the carbons of the nitro-substituted ring (C4, C5, C6, C7, C3a, C7a) will all be identifiable. The carbons of the ethyl group will appear in the aliphatic region of the spectrum. ias.ac.in The presence of the nitro group generally causes a downfield shift for the carbon it is attached to (C5) and an upfield shift for the ortho (C4, C6) and para (C7a) carbons, a typical substituent effect in aromatic systems.
| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ethyl (–CH₂) | ¹H | ~2.9 | Quartet (q) |
| Ethyl (–CH₃) | ¹H | ~1.4 | Triplet (t) |
| Aromatic (H4, H6, H7) | ¹H | 7.7 - 8.8 | Multiplets/Doublets |
| Ethyl (–CH₂) | ¹³C | ~22 | - |
| Ethyl (–CH₃) | ¹³C | ~12 | - |
| Aromatic/Heterocyclic | ¹³C | 110 - 160 | - |
Note: Expected values are estimates based on related structures and may vary.
The coupling constants (J-values), reported in Hertz (Hz), provide information about the connectivity of adjacent protons. In the ¹H NMR spectrum, the ethyl group will exhibit a typical ³JHH coupling constant of around 7.6 Hz between the methylene and methyl protons, resulting in the quartet and triplet patterns. ias.ac.in
For the aromatic protons, the coupling constants are diagnostic of their relative positions on the benzene (B151609) ring. Ortho-coupled protons (³JHH) typically show coupling constants in the range of 7–9 Hz. Meta-coupled protons (⁴JHH) have smaller coupling constants, usually around 2–3 Hz. rsc.org Analysis of these coupling patterns allows for the unambiguous assignment of each aromatic proton signal to its specific position on the 5-nitro-substituted ring, confirming the substitution pattern.
Two-Dimensional NMR Techniques
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially for complex aromatic structures like this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that map the molecular connectivity.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two to three bonds (²JHH, ³JHH). libretexts.orgcam.ac.uk For this compound, a COSY spectrum would be expected to show a clear correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also reveal the coupling between adjacent aromatic protons on the benzene ring (H-6 with H-7, and H-6 with H-4).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH). nanalysis.comhmdb.ca It is highly effective for assigning carbon signals by linking them to their known proton assignments. For the target molecule, HSQC would connect the ethyl group protons to their corresponding carbon signals and each aromatic proton (H-4, H-6, H-7) to its respective carbon atom (C-4, C-6, C-7).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for identifying and connecting molecular fragments. Key HMBC correlations for this compound would include correlations from the methylene protons of the ethyl group to the C-3 carbon of the oxazole ring, and from the aromatic protons (e.g., H-4) to the quaternary carbons (e.g., C-3a, C-5, C-7a).
The following table presents the predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound, based on data from analogous structures. rsc.orgresearchgate.net
Table 1: Predicted ¹H, ¹³C, and HMBC NMR Data for this compound
| Position | Predicted δC (ppm) | Predicted δH (ppm) | Key HMBC Correlations (from H at position) |
| 3 | ~165 | - | H-1' |
| 3a | ~120 | - | H-4, H-7 |
| 4 | ~118 | ~8.4 (d) | C-3a, C-5, C-6 |
| 5 | ~145 | - | H-4, H-6 |
| 6 | ~125 | ~8.3 (dd) | C-4, C-5, C-7a |
| 7 | ~112 | ~7.8 (d) | C-3a, C-5, C-6 |
| 7a | ~152 | - | H-6, H-7 |
| 1' (-CH₂) | ~20 | ~3.1 (q) | C-3, C-2' |
| 2' (-CH₃) | ~12 | ~1.5 (t) | C-1' |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to perform accurate mass measurements, which are essential for determining the elemental formula of a compound. ucr.edufilab.frfilab.fr Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. d-nb.info
For this compound, the expected molecular formula is C₉H₈N₂O₃. HRMS would be used to verify the mass of the molecular ion [M+H]⁺.
Molecular Formula: C₉H₈N₂O₃
Nominal Mass: 192 g/mol
Monoisotopic (Exact) Mass: 192.0535 u
Expected [M+H]⁺: 193.0608 u
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental composition. jst.go.jpmdpi.com
In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. uni-saarland.de The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. uab.edu For this compound, the fragmentation cascade would likely be initiated by the cleavage of the most labile bonds.
A plausible fragmentation pathway would involve:
Formation of the molecular ion (M⁺•) at m/z 192.
Loss of the nitro group (•NO₂) to yield a fragment at m/z 146. This is a common fragmentation for nitroaromatic compounds. mdpi.com
Alternatively, loss of an ethyl radical (•C₂H₅) from the molecular ion to produce a fragment at m/z 163.
Subsequent fragmentation of the benzoxazole ring system. Cleavage of the N-O bond is characteristic of isoxazoles, which could lead to various smaller fragments.
Table 2: Predicted EI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment | Formula of Lost Neutral |
| 192 | [C₉H₈N₂O₃]⁺• (Molecular Ion) | - |
| 163 | [C₇H₃N₂O₃]⁺ | •C₂H₅ |
| 146 | [C₉H₈NO]⁺ | •NO₂ |
| 118 | [C₈H₈N]⁺ | •NO₂, CO |
| 91 | [C₆H₅N]⁺ | •NO₂, CO, HCN |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. esisresearch.org The spectrum of this compound is expected to be dominated by the π → π* transitions of the conjugated nitro-benzoxazole system. Based on data for similar 5-nitro-benzoxazole derivatives, strong absorption bands can be predicted. esisresearch.orglew.ro
Predicted Absorption Maxima (λmax): One or more strong absorption bands are expected in the range of 260-360 nm, which is characteristic of nitro-substituted aromatic heterocycles. esisresearch.org The exact position and intensity of these bands are influenced by the solvent polarity.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds exhibit very weak fluorescence or are non-fluorescent. This is because the electron-withdrawing nitro group often promotes efficient non-radiative decay pathways (like intersystem crossing), which quench the fluorescence. Therefore, this compound is predicted to be weakly fluorescent at best in its ground state. However, some benzoxazole derivatives are known to be fluorescent, and specific structural modifications or complexation can sometimes enhance emission. lew.ro
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Although a crystal structure for this compound is not currently available in public databases, analysis of related benzoxazole structures allows for a reliable prediction of its key structural features. researchgate.netresearchgate.netnih.govnih.gov
A single-crystal X-ray diffraction study would provide:
Unambiguous Confirmation of Connectivity: Absolute proof of the isomeric structure.
Precise Bond Lengths and Angles: For example, the N-O bonds of the nitro group are expected to be around 1.22 Å, and the C-N bond connecting it to the ring would be approximately 1.47 Å. The bond lengths within the benzoxazole ring would confirm the degree of aromaticity.
Molecular Conformation and Planarity: The benzoxazole ring system is expected to be nearly planar. The analysis would reveal the dihedral angle between the plane of the nitro group and the plane of the bicyclic ring, which is influenced by steric and electronic factors.
Intermolecular Interactions: It would identify any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice. researchgate.net
Table 3: Predicted Crystallographic Parameters for this compound (by Analogy)
| Parameter | Predicted Value/System | Reference/Analogy |
| Crystal System | Monoclinic or Orthorhombic | Based on similar nitro-benzoxazoles |
| Benzoxazole Ring | Largely planar | Common feature in benzoxazole structures researchgate.net |
| Dihedral Angle (NO₂ vs. Ring) | ~5-10° | Steric and electronic effects |
| Intermolecular Interactions | π-π stacking, C-H···O interactions | Expected for planar aromatic systems |
Future Research Directions and Unexplored Avenues in 3 Ethyl 5 Nitro 1,2 Benzoxazole Chemistry
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for benzoxazole (B165842) derivatives often rely on the condensation of 2-aminophenols with various reagents. rsc.orgresearchgate.net However, the synthesis of 1,2-benzoxazoles requires different approaches. Future research should focus on developing efficient, high-yield, and environmentally benign methods for the synthesis of 3-Ethyl-5-nitro-1,2-benzoxazole.
Key areas for exploration include:
Adapting Modern Methodologies: A promising route involves the regioselective synthesis from readily available ortho-hydroxyaryl N-H ketimines. organic-chemistry.org A potential pathway could start with an ortho-hydroxy-nitro-acetophenone, which is then converted to a ketimine and subsequently cyclized. Another approach could adapt methods used for synthesizing substituted 1,2-benzoxazoles from salicylic (B10762653) acid derivatives. ijpsr.com
Green Chemistry Approaches: Emphasis should be placed on using greener catalysts and solvents. For instance, methods employing reusable acid catalysts like samarium triflate in aqueous media or ionic liquid gels, which have proven effective for 1,3-benzoxazoles, could be adapted. organic-chemistry.orgnih.gov Exploring one-pot multicomponent reactions that combine starting materials like catechols, aldehydes, and a nitrogen source with an environmentally friendly catalyst could also be a fruitful avenue. researchgate.net
Late-Stage Functionalization: Research into the late-stage introduction of the nitro group onto a pre-formed 3-ethyl-1,2-benzoxazole core is crucial. Standard nitration conditions using nitric and sulfuric acid are known to be effective for benzoxazole systems and could be optimized for this specific isomer. globalresearchonline.net This allows for the synthesis of analogues from a common intermediate.
| Synthetic Strategy | Precursors | Key Features | Potential for Sustainability |
| Cyclization of Ketimines | ortho-Hydroxyaryl N-H ketimines | Regioselective, common N-Cl intermediate. organic-chemistry.org | Can be designed to avoid harsh reagents. |
| From Salicylic Acid Derivatives | Substituted Salicylic Acids | Adaptable for various substitutions on the benzene (B151609) ring. ijpsr.com | Utilizes readily available starting materials. |
| Reductive Annulation | o-Nitrophenols and Aldehydes | Employs reducing agents to couple and cyclize. organic-chemistry.org | Green approaches using sulfur/DABCO are possible. organic-chemistry.org |
| Late-Stage Nitration | 3-Ethyl-1,2-benzoxazole | Allows for diversification from a common intermediate. globalresearchonline.net | Optimization can reduce waste from side reactions. |
Exploration of Unique Reaction Mechanisms
The chemical reactivity of this compound is predicted to be rich and complex, warranting detailed mechanistic investigations. The presence of the electron-withdrawing nitro group significantly influences the aromatic ring's reactivity.
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the benzoxazole ring towards nucleophilic attack. numberanalytics.commdpi.com Future studies should explore SNAr reactions, where nucleophiles could replace the nitro group or a hydrogen atom. Understanding the kinetics and intermediates, such as the Meisenheimer complex, is critical. numberanalytics.com Theoretical modeling combined with experimental studies, like kinetic isotope effects, can clarify these mechanisms. mdpi.com
Reduction of the Nitro Group: The nitro group can be selectively reduced to other functional groups like nitroso, hydroxylamine (B1172632), or a primary amine. numberanalytics.comrsc.org Each of these resulting compounds opens up new avenues for further derivatization. Research should focus on controlling the extent of reduction using various catalytic systems (e.g., Pd, Pt, Ir) and reducing agents (e.g., H₂, NaBH₄). rsc.org The resulting 5-amino-3-ethyl-1,2-benzoxazole would be a valuable intermediate for synthesizing new materials and biologically active compounds.
Ring-Opening Reactions: The 1,2-benzoxazole ring is inherently strained and can undergo ring-opening reactions under certain conditions, such as reductive cleavage. Investigating the stability of the heterocyclic ring in the presence of various reagents could lead to novel molecular rearrangements and the synthesis of completely different scaffolds.
Advanced Spectroscopic and Imaging Probes
Benzoxazole derivatives are renowned for their fluorescent properties and have been developed as probes for various applications, including bioimaging. d-nb.infoperiodikos.com.bracs.org The specific substitution pattern of this compound could give rise to unique photophysical properties.
Future research should focus on:
Characterization of Photophysical Properties: A thorough investigation of the absorption and emission spectra in different solvents is the first step. mdpi.com The electron-withdrawing nitro group is expected to cause a red-shift in the absorption and emission wavelengths compared to the unsubstituted parent compound. tandfonline.com
Development as a Fluorescent Probe: The sensitivity of the nitro group to its electronic environment makes this compound a candidate for developing "turn-on" or "turn-off" fluorescent sensors. For example, the reduction of the nitro group to an amino group typically results in a dramatic increase in fluorescence quantum yield. This transformation could be exploited to detect specific analytes or biological processes associated with reductive environments.
Advanced Imaging Applications: Benzoxazole-based probes have been used for imaging ions and biological macromolecules like DNA. d-nb.infoperiodikos.com.br The potential of this compound and its amino-derivative as cell-permeable probes for fluorescence microscopy should be explored.
| Spectroscopic Technique | Anticipated Data for Benzoxazole Derivatives | Research Goal |
| UV-Vis Spectroscopy | Absorption maxima typically in the 300-350 nm range. mdpi.comtandfonline.com | Determine the effect of the nitro and ethyl groups on the electronic transitions. |
| Fluorescence Spectroscopy | Emission maxima often >400 nm with significant Stokes shifts. periodikos.com.brtandfonline.com | Quantify the fluorescence quantum yield and explore its sensitivity to the environment. |
| Nuclear Magnetic Resonance (NMR) | Characteristic shifts for aromatic and heterocyclic protons and carbons. arabjchem.orgmdpi.com | Unambiguously confirm the structure and study electronic effects of substituents. |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for molecular formula confirmation. arabjchem.orgnih.gov | Confirm the successful synthesis of the target compound and its derivatives. |
Integration with Materials Science and Supramolecular Chemistry
The rigid, planar structure of the benzoxazole core, combined with the specific functional groups of this compound, makes it an attractive building block for new materials.
Liquid Crystals: Benzoxazole derivatives have been successfully incorporated into molecules that exhibit liquid crystalline properties, particularly smectic phases. tandfonline.com The introduction of the ethyl group could influence the mesomorphic behavior by disrupting crystal packing, while the polar nitro group could enhance intermolecular interactions. Synthesis of homologous series with varying alkyl chain lengths attached to the core structure could lead to new liquid crystalline materials.
Organic Electronics: The π-conjugated system of benzoxazoles is of interest for organic light-emitting diodes (OLEDs). d-nb.info Boron complexes of benzoxazoles have shown promise in this area. d-nb.info Future work could explore the coordination of this compound to metal centers to create new phosphorescent materials.
Supramolecular Assemblies: The nitro group is an excellent hydrogen bond acceptor. This functionality can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures like networks or gels. The interplay between hydrogen bonding (via the nitro group) and π-π stacking (from the aromatic core) could be systematically studied to control the architecture and properties of the resulting materials.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Ethyl-5-nitro-1,2-benzoxazole?
Answer: The synthesis typically involves two key steps: (1) introduction of the ethyl group at the 3-position and (2) nitration at the 5-position.
- Ethylation : React 5-nitro-1,2-benzoxazole with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to achieve substitution at the 3-position .
- Nitration : Use mixed acid (HNO₃/H₂SO₄) or acetyl nitrate at controlled temperatures (0–5°C) to avoid over-nitration or decomposition. Regioselectivity is influenced by the electron-withdrawing effect of the existing nitro group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating high-purity products.
Q. How can spectroscopic techniques confirm the structure of this compound?
Answer:
- FT-IR : Look for characteristic peaks: C=N stretch (1620–1650 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), and C-O-C vibrations (1250–1300 cm⁻¹) .
- ¹H NMR (CDCl₃) : Signals at δ 1.3–1.5 ppm (triplet, CH₂CH₃), δ 4.3–4.5 ppm (quartet, CH₂CH₃), and aromatic protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding interactions (e.g., C–H···O bonds between nitro and ethyl groups) .
Advanced Research Questions
Q. How can researchers address low yields during the nitration of 3-ethyl-1,2-benzoxazole?
Answer: Low yields may arise from competing side reactions (e.g., ring oxidation). Strategies include:
- Optimize Nitration Conditions : Use milder nitrating agents (e.g., ceric ammonium nitrate in acetic acid) to reduce decomposition .
- Protecting Groups : Temporarily protect reactive sites (e.g., ethyl group via silylation) to improve regioselectivity .
- Kinetic Monitoring : Track reaction progress via HPLC or TLC to terminate before side reactions dominate .
Q. What computational methods elucidate the electronic effects of the nitro group in this compound?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity at the 4-position .
- Hammett Analysis : Compare substituent effects on reaction rates (σ values) to quantify electron-withdrawing strength .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to understand aggregation behavior .
Q. How can this compound be incorporated into functional polymers?
Answer:
- Polycondensation : React with diamine monomers (e.g., 5-(2-benzoxazole)-1,3-phenylenediamine) and dianhydrides (e.g., trimellitic anhydride) in glacial acetic acid to form polyimides .
- Characterization : Use GPC for molecular weight analysis and TGA for thermal stability (>250°C decomposition) .
Data Contradiction Resolution
Q. How to resolve conflicting reports on the thermal stability of this compound?
Answer:
- Experimental Validation : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to measure decomposition temperatures. Compare with literature values .
- Crystallographic Insights : Analyze hydrogen-bonding networks (e.g., C–H···O interactions) from XRD data, which stabilize the structure and delay decomposition .
- Replicate Conditions : Ensure consistency in heating rates (e.g., 10°C/min) and sample purity (>98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
